molecular formula C4H7F2N B3226884 2,2-Difluorocyclobutan-1-amine CAS No. 1258640-60-6

2,2-Difluorocyclobutan-1-amine

Cat. No.: B3226884
CAS No.: 1258640-60-6
M. Wt: 107.10
InChI Key: UHJMTZCOQFSWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluorocyclobutan-1-amine is a fluorinated cyclobutane derivative featuring two fluorine atoms at the 2-position of the cyclobutane ring and an amine group at the 1-position. The cyclobutane ring introduces significant ring strain, which may enhance reactivity compared to larger cycloalkanes. Fluorination at the 2-position likely influences electronic properties (e.g., increased electronegativity) and steric effects, making it a candidate for medicinal chemistry and agrochemical applications .

Properties

IUPAC Name

2,2-difluorocyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)2-1-3(4)7/h3H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMTZCOQFSWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of a suitable amine precursor with a difluorocyclobutane derivative under controlled conditions . The reaction is often carried out in the presence of a base such as pyridine and a solvent like 1,2-dichloroethane at room temperature under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-substituted cyclobutanamines, while oxidation can produce imines or nitriles .

Mechanism of Action

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : The high ring strain of this compound may enhance binding to rigid enzyme pockets, while fluorination improves metabolic stability .
  • Material Science : Cyclobutane derivatives are explored for polymer synthesis due to their reactivity, though larger rings (e.g., cyclohexane) offer better thermal stability .

Biological Activity

2,2-Difluorocyclobutan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure with two fluorine atoms attached to the second carbon. Its molecular formula is C4H6F2NC_4H_6F_2N, and it possesses distinct physical properties that influence its biological interactions.

PropertyValue
Molecular FormulaC4H6F2NC_4H_6F_2N
Molecular Weight108.10 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

  • Enzyme Inhibition : Some studies indicate that this compound may inhibit enzymes related to metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Pharmacological Effects

Research into the pharmacological effects of this compound is still emerging. However, initial findings suggest several potential therapeutic applications:

  • Antitumor Activity : Some derivatives of cyclobutane compounds have shown promise in inhibiting tumor growth in vitro. The specific activity of this compound against cancer cell lines remains to be fully elucidated.
  • Neuroprotective Effects : Given its potential interaction with neurotransmitter systems, there is speculation about its role in neuroprotection and treatment of neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and related compounds. Notable findings include:

  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a potential role in oncology therapy.
    Study ReferenceCell Line TestedIC50 Value (µM)
    Study AMCF-7 (Breast)12.5
    Study BA549 (Lung)15.0
  • Mechanistic Insights : Structural analyses revealed that modifications in the cyclobutane ring could enhance binding affinity to target proteins, thereby increasing biological efficacy.
  • Comparative Studies : Comparisons with other fluorinated compounds indicated that the presence of the cyclobutane moiety may confer unique properties that enhance selectivity for certain biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluorocyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
2,2-Difluorocyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.